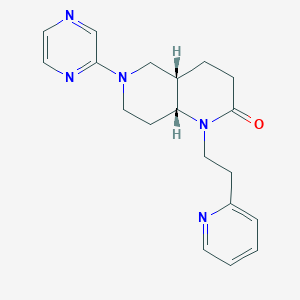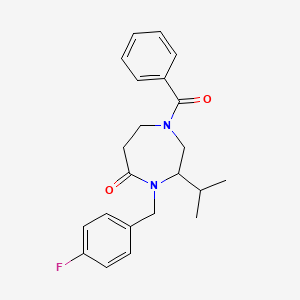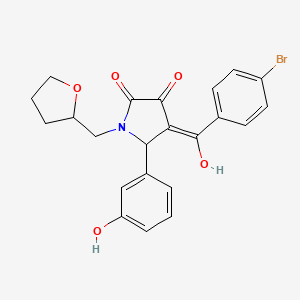![molecular formula C18H21F3N2O2 B5316045 2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMI-1 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
作用机制
TMI-1 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
TMI-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. TMI-1 has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, TMI-1 has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced apoptosis.
实验室实验的优点和局限性
TMI-1 is a potent inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway in vitro and in vivo. TMI-1 has also shown promising results in preclinical studies as a potential cancer therapeutic agent. However, TMI-1 has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, TMI-1 has not yet been tested in clinical trials, and its safety and toxicity profile in humans are not yet known.
未来方向
There are several future directions for the research on TMI-1. One direction is to investigate the potential applications of TMI-1 in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to optimize the synthesis and formulation of TMI-1 to improve its solubility and bioavailability in vivo. Furthermore, the safety and toxicity profile of TMI-1 in humans need to be evaluated in clinical trials to determine its potential as a cancer therapeutic agent. Finally, the potential neuroprotective effects of TMI-1 need to be further investigated to determine its potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of TMI-1 involves the reaction of 2,5,7-trimethyl-1H-indole-3-carboxylic acid with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After the completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
科学研究应用
TMI-1 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction by TMI-1 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. TMI-1 has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents in various cancer models, including breast cancer, lung cancer, and leukemia. TMI-1 has also been investigated for its potential applications in the treatment of neurodegenerative diseases, as the MDM2-p53 pathway plays a role in the regulation of neuronal survival and apoptosis.
属性
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,5,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-6-11(2)17-14(7-10)13(12(3)22-17)8-16(24)23-4-5-25-15(9-23)18(19,20)21/h6-7,15,22H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVAPBPUHZBHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)N3CCOC(C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)

![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)


![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)

